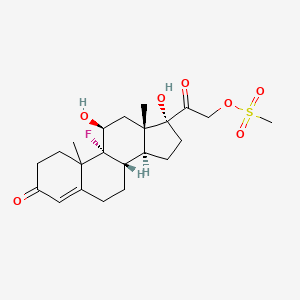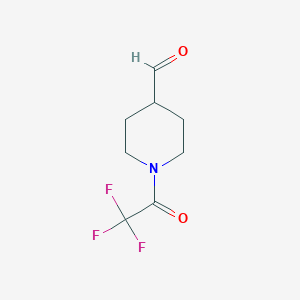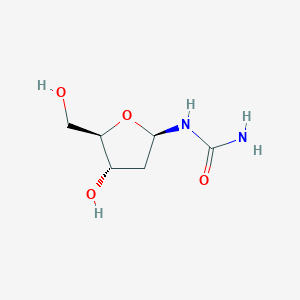
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of (2-Deoxy-beta-D-erythro-pentofuranosyl)urea involves the hydrolytic fragmentation of thymine glycol or the oxidation of 7,8-dihydro-8-oxo-deoxyguanosine followed by hydrolysis . The synthetic oligodeoxynucleotides containing this adduct are efficiently incised by various forms of the hNEIL1 glycosylase .
Chemical Reactions Analysis
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea undergoes several types of chemical reactions, including:
Scientific Research Applications
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Deoxy-beta-D-erythro-pentofuranosyl)urea involves its recognition and incision by DNA glycosylases, such as hNEIL1 . These enzymes initiate the base excision repair pathway by cleaving the glycosidic bond and removing the damaged base . The molecular targets include the deoxyribose C1’ of the lesion, with the urea moiety remaining intact .
Comparison with Similar Compounds
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea can be compared with other similar compounds, such as:
N-(2-deoxy-beta-D-erythro-pentofuranosyl)formamide: Another ring fragmentation product of thymine.
1-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-5-nitro-1H-indole: A compound with a similar deoxyribose structure.
These compounds share structural similarities but differ in their specific chemical properties and biological roles.
Properties
Molecular Formula |
C6H12N2O4 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C6H12N2O4/c7-6(11)8-5-1-3(10)4(2-9)12-5/h3-5,9-10H,1-2H2,(H3,7,8,11)/t3-,4+,5+/m0/s1 |
InChI Key |
QPADYGQDEFABBT-VPENINKCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1NC(=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1NC(=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



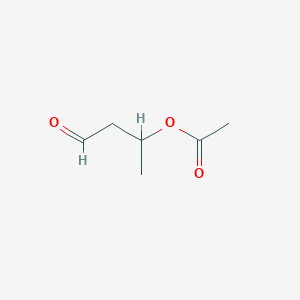

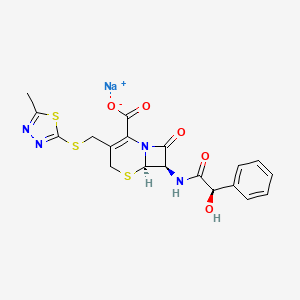

![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
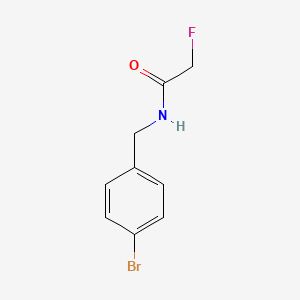
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
